
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) is a complex compound with the molecular formula Bi₂Ca₂Cu₂O₈Sr₂. It is known for its unique properties and applications, particularly in the field of high-temperature superconductors. This compound is part of the bismuth-based superconductors family, which can conduct electricity with zero resistance at temperatures above the boiling point of liquid nitrogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) typically involves solid-state reactions. The starting materials, which include bismuth oxide, calcium oxide, copper oxide, and strontium carbonate, are mixed in stoichiometric ratios. The mixture is then subjected to high-temperature treatments in a controlled atmosphere to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and atmosphere to ensure the purity and consistency of the final product. The materials are often processed in large furnaces, and the resulting product is subjected to rigorous quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: This reaction typically involves the use of oxidizing agents such as oxygen or air at elevated temperatures.
Reduction: Reducing agents like hydrogen or carbon monoxide can be used to reduce the compound under controlled conditions.
Substitution: Substitution reactions may involve the replacement of one metal ion with another, facilitated by specific reagents and conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxides, while reduction can result in the formation of lower oxides or elemental metals .
Applications De Recherche Scientifique
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a high-temperature superconductor in various chemical experiments and applications.
Biology: Its unique properties make it useful in biological research, particularly in studies involving magnetic fields and superconductivity.
Medicine: The compound’s superconducting properties are explored in medical imaging technologies, such as MRI machines.
Mécanisme D'action
The mechanism by which dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) exerts its effects is primarily related to its superconducting properties. The compound can conduct electricity with zero resistance due to the formation of Cooper pairs, which are pairs of electrons that move through the lattice without scattering. This phenomenon occurs at temperatures above the boiling point of liquid nitrogen, making it a high-temperature superconductor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bismuth lead strontium calcium copper oxide: Another high-temperature superconductor with similar properties but different elemental composition.
Yttrium barium copper oxide: A well-known high-temperature superconductor with a different crystal structure and composition.
Thallium barium calcium copper oxide: Another compound in the same family of high-temperature superconductors.
Uniqueness
Dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) is unique due to its specific combination of elements, which imparts distinct superconducting properties. Its ability to conduct electricity with zero resistance at relatively higher temperatures compared to other superconductors makes it particularly valuable in various applications .
Propriétés
Formule moléculaire |
Bi2Ca2Cu2O9Sr2 |
|---|---|
Poids moléculaire |
944.4 g/mol |
Nom IUPAC |
dibismuth;dicalcium;dicopper;distrontium;oxygen(2-) |
InChI |
InChI=1S/2Bi.2Ca.2Cu.9O.2Sr/q2*+3;4*+2;9*-2;2*+2 |
Clé InChI |
OVZNCWRPLIBJAH-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Cu+2].[Cu+2].[Sr+2].[Sr+2].[Bi+3].[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
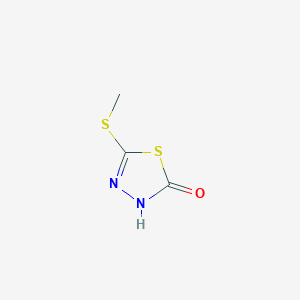
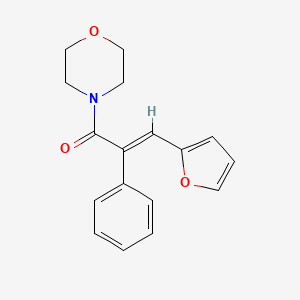
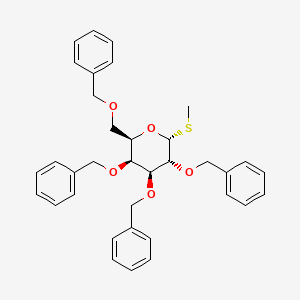
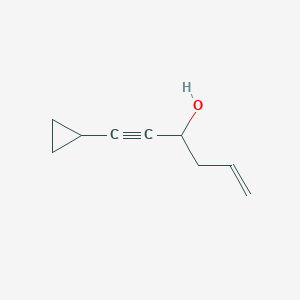

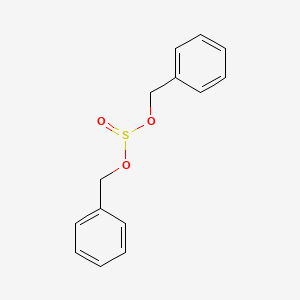
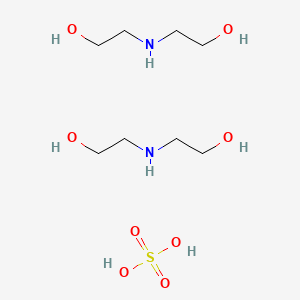


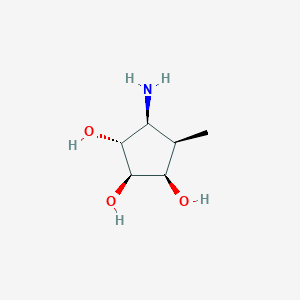
![2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)
![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)
